3-Nitrophenyl chlorothioformate
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Overview
Description
3-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S and a molecular weight of 217.63 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a chlorothioformate group (-OC(=S)Cl) attached to the same ring.
Preparation Methods
3-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 3-nitrophenol . The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
3-Nitrophenol+Thiophosgene→3-Nitrophenyl chlorothioformate+HCl
Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
3-Nitrophenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and thiocarbamates.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-nitrophenol and carbonyl sulfide.
Common reagents used in these reactions include amines, alcohols, hydrogen gas, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Nitrophenyl chlorothioformate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-nitrophenyl chlorothioformate involves its reactivity with nucleophiles. The chlorothioformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is utilized in various chemical modifications and synthesis processes .
Comparison with Similar Compounds
3-Nitrophenyl chlorothioformate can be compared with other similar compounds such as 4-nitrophenyl chloroformate and phenyl chloroformate:
4-Nitrophenyl Chloroformate: Similar in structure but with the nitro group at the para position.
Phenyl Chloroformate: Lacks the nitro group and is less reactive compared to this compound.
The presence of the nitro group in this compound enhances its reactivity, making it more suitable for specific applications in chemical synthesis and modification.
Properties
Molecular Formula |
C7H4ClNO3S |
---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
O-(3-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-3-1-2-5(4-6)9(10)11/h1-4H |
InChI Key |
ZGNFFHOWYYFWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=S)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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